molecular formula C6H9BrO B14730125 3-Bromo-4-methyl-3-penten-2-one CAS No. 5682-80-4

3-Bromo-4-methyl-3-penten-2-one

Cat. No.: B14730125
CAS No.: 5682-80-4
M. Wt: 177.04 g/mol
InChI Key: LEYKYYVBHICJPQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-3-penten-2-one is a brominated α,β-unsaturated ketone with the molecular formula C₆H₇BrO. Its structure features a penten-2-one backbone (a five-carbon chain with a ketone at position 2 and a double bond between carbons 3 and 4), a bromine atom at position 3, and a methyl group at position 4. Brominated ketones like this are often used in the preparation of pharmaceuticals, agrochemicals, and ligands for metal-catalyzed reactions.

Properties

CAS No.

5682-80-4

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

3-bromo-4-methylpent-3-en-2-one

InChI

InChI=1S/C6H9BrO/c1-4(2)6(7)5(3)8/h1-3H3

InChI Key

LEYKYYVBHICJPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-methyl-3-penten-2-one can be synthesized through the bromination of 4-methyl-3-penten-2-one. The reaction typically involves the addition of bromine (Br2) to 4-methyl-3-penten-2-one in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-4-methyl-3-penten-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-3-penten-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of amines or thioethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Bromo-4-methyl-3-penten-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-3-penten-2-one involves its reactivity due to the presence of both a bromine atom and a carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various addition and reduction reactions. These reactive sites make the compound versatile in forming new chemical bonds and structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights two compounds with structural similarities to 3-bromo-4-methyl-3-penten-2-one. Below is a detailed comparison based on substituent effects, molecular complexity, and inferred reactivity:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula CAS Number Key Substituents
3-Bromo-4-methyl-3-penten-2-one C₆H₇BrO Not provided - Bromine at C3
- Methyl at C4
- α,β-unsaturated ketone backbone
4-Bromo-5-(1-cyclopenten-1-yl)-1,1,1-trifluoro-3-penten-2-one C₁₀H₁₀BrF₃O 872885-28-4 - Bromine at C4
- Cyclopentenyl at C5
- Trifluoromethyl groups at C1–C3
3-(3-{4'-Bromo-[1,1'-biphenyl]-4-yl}-3-oxo-1-phenylpropyl)-4-hydroxychromen-2-one C₃₀H₂₁BrO₄ 28614-07-5 - Brominated biphenyl group
- Chromen-2-one core
- Hydroxyl and ketone

Key Differences and Implications

Substituent Position and Electronic Effects :

  • In 3-bromo-4-methyl-3-penten-2-one , the bromine at C3 and methyl at C4 create an electron-deficient α,β-unsaturated system, enhancing susceptibility to nucleophilic attack (e.g., Michael additions) .
  • The 4-bromo-5-(cyclopentenyl)-trifluoro analog (CAS 872885-28-4) has bromine at C4 and a trifluoromethyl group, which introduces strong electron-withdrawing effects. This likely increases its electrophilicity compared to the target compound but may reduce solubility due to fluorine’s hydrophobicity .

In contrast, the methyl group in the target compound is smaller, allowing for greater accessibility to reactive sites.

Aromatic vs. Aliphatic Systems :

  • The biphenyl-containing compound (CAS 28614-07-5) incorporates an aromatic chromen-2-one core and a biphenyl group, which shifts its reactivity toward aromatic substitution or π-π interactions. This contrasts sharply with the aliphatic, unsaturated system of the target compound .

Research Findings and Inferred Properties

While experimental data for 3-bromo-4-methyl-3-penten-2-one are absent in the evidence, trends from similar compounds suggest:

  • Reactivity : The α,β-unsaturated ketone moiety is prone to conjugate additions. Bromine’s presence may facilitate elimination reactions or serve as a leaving group in substitution reactions.
  • Stability : The methyl group at C4 could stabilize the double bond via hyperconjugation, whereas trifluoro or cyclopentenyl groups in analogs might destabilize the system due to steric or electronic factors.
  • Synthetic Utility : Brominated aliphatic ketones are versatile intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), though this depends on the accessibility of the halide site .

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